Iotroxate meglumine
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Overview
Description
Iotroxate meglumine is an iodinated contrast agent used primarily in medical imaging, particularly in computed tomography (CT) intravenous cholangiography. It is a molecule that contains iodine, which helps to enhance the visibility of internal structures in X-ray-based imaging techniques. This compound is specifically designed to be excreted into the biliary tree, making it useful for visualizing the gallbladder and biliary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iotroxate meglumine involves the iodination of a benzoic acid derivative. The process typically includes multiple steps of iodination, amidation, and esterification to achieve the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product consistency and purity. The final product is then purified and formulated into a solution suitable for intravenous administration .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can also be reduced, although this is less common in its typical applications.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Iotroxate meglumine is widely used in medical imaging to enhance the visibility of the biliary tract and gallbladder. It is particularly useful in diagnosing conditions such as gallstones, bile duct obstructions, and other hepatobiliary disorders. Additionally, it has applications in research studies involving the liver and biliary system .
In chemistry, this compound serves as a model compound for studying iodinated contrast agents and their interactions with biological systems. Its unique properties make it a valuable tool in both clinical and research settings .
Mechanism of Action
The mechanism of action of iotroxate meglumine involves its selective excretion into the biliary tree. Once administered intravenously, the compound is transported to the liver, where it is taken up by hepatocytes and excreted into the bile ducts. The iodine atoms in the molecule enhance the contrast in X-ray images, allowing for clear visualization of the biliary tract .
Comparison with Similar Compounds
- Iodipamide meglumine
- Iothalamate meglumine
- Diatrizoate meglumine
Comparison: Iotroxate meglumine is unique in its selective excretion into the biliary tree, making it particularly useful for imaging the gallbladder and biliary tract. In contrast, other iodinated contrast agents like iodipamide meglumine and iothalamate meglumine may have broader applications but lack the same level of specificity for the biliary system .
Properties
CAS No. |
68890-05-1 |
---|---|
Molecular Formula |
C29H35I6N3O14 |
Molecular Weight |
1411.0 g/mol |
IUPAC Name |
3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
WLQIGBUDSUVJCO-WZTVWXICSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
68890-05-1 | |
Related CAS |
72704-51-9 (meglumine[1:1]) 51022-74-3 (Parent) 6284-40-8 (Parent) |
Synonyms |
3,3'-(trioxaundecadioyldiamino)-bis-2,4,6-triiodobenzoic acid meglumine Biliscopin Bilisegrol Chologram iotroxamide iotroxic acid meglumine iotroxin acid meglumine meglumine iotroxinate SH 273 |
Origin of Product |
United States |
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